molecular formula C8H10N2O3 B11530168 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone CAS No. 312517-65-0

1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone

Cat. No.: B11530168
CAS No.: 312517-65-0
M. Wt: 182.18 g/mol
InChI Key: SPHZKZXKGGVRKM-UHFFFAOYSA-N
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Description

1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone is a heterocyclic organic compound characterized by a pyridinone ring substituted with three methyl groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone typically involves the nitration of 1,4,6-trimethyl-2(1H)-pyridinone. A common method includes the following steps:

    Starting Material: 1,4,6-Trimethyl-2(1H)-pyridinone.

    Nitration Reaction: The starting material is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.

    Reaction Conditions: The reaction is usually carried out at a controlled temperature, often below 0°C, to prevent over-nitration and decomposition of the product.

    Isolation: The product is then isolated by neutralizing the reaction mixture and extracting the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, alkylating agents, or other electrophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 1,4,6-Trimethyl-3-amino-2(1H)-pyridinone.

    Substitution: Various substituted pyridinones depending on the electrophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industrial Chemistry: The compound’s derivatives are explored for use in various industrial applications, including as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, for example, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4,6-Trimethyl-2(1H)-pyridinone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-2(1H)-pyridinone: Lacks the methyl groups, which can affect its solubility and reactivity.

    1,4-Dimethyl-3-nitro-2(1H)-pyridinone: Has fewer methyl groups, potentially altering its chemical and physical properties.

Uniqueness

1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone is unique due to the combination of its nitro and methyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

312517-65-0

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1,4,6-trimethyl-3-nitropyridin-2-one

InChI

InChI=1S/C8H10N2O3/c1-5-4-6(2)9(3)8(11)7(5)10(12)13/h4H,1-3H3

InChI Key

SPHZKZXKGGVRKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C)[N+](=O)[O-])C

Origin of Product

United States

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